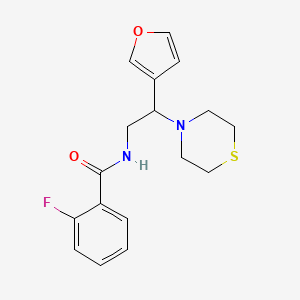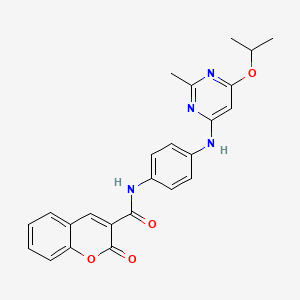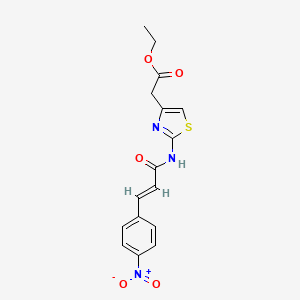![molecular formula C16H21N3O5 B2748830 Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate CAS No. 148902-09-4](/img/structure/B2748830.png)
Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate is a chemical compound with the molecular formula C16H21N3O5 . It is widely used in scientific research due to its diverse applications.
Synthesis Analysis
This compound is intriguing due to its structure and offers opportunities for studying molecular interactions and developing new therapeutic strategies. It is a reliable reference material that meets strict industry standards and is used as an intermediate in pharmaceutical research and development .Molecular Structure Analysis
The molecular structure of this compound is complex, contributing to its diverse applications in scientific research. The molecular formula of this compound is C16H21N3O5 .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate is utilized in the synthesis of various heterocyclic compounds. For example, treatment with diethyl acetonedicarboxylate leads to pyrazoloquinazolines, a transformation that highlights the compound's reactivity towards forming complex molecular structures with potential applications in medicinal chemistry and material science (Peet & Huber, 1993).
Antimycobacterial Activity
Compounds synthesized from this compound have been evaluated for antimycobacterial activity, with some showing promise against Mycobacterium tuberculosis and Mycobacterium fortuitum. This suggests potential therapeutic applications for infections caused by these bacteria (Küçükgüzel et al., 1999).
Pesticidal and Anti-inflammatory Activities
Derivatives of this compound have been synthesized and studied for pesticidal as well as anti-inflammatory and analgesic activities. This research indicates the compound's versatility in leading to substances that could benefit agricultural pest management and pharmaceutical development for treating inflammation and pain (Eliazyan et al., 2013; Sondhi et al., 2005).
Antimicrobial and Antifungal Properties
Further applications include the synthesis of novel pyrazole and pyridine derivatives with antimicrobial activities. These findings support the potential use of this compound derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Abunada et al., 2008).
Dye Synthesis
The compound also serves as a precursor in the synthesis of monoazo-disperse dyes with pyrazolo[1,5-a]pyrimidine structures, which have been applied to polyester fibers showing good fastness properties. This highlights its utility in the textile industry for developing new dyes with desirable characteristics (Al-Etaibi et al., 2011).
Propiedades
IUPAC Name |
diethyl 3-[(2-aminobenzoyl)hydrazinylidene]pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-3-23-14(20)9-11(10-15(21)24-4-2)18-19-16(22)12-7-5-6-8-13(12)17/h5-8H,3-4,9-10,17H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSSVRZWYSFWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)C1=CC=CC=C1N)CC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide](/img/structure/B2748748.png)
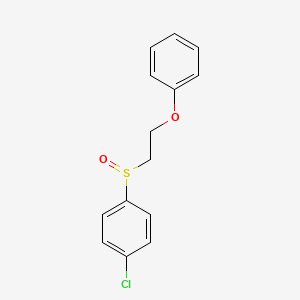


![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2748758.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate](/img/structure/B2748759.png)
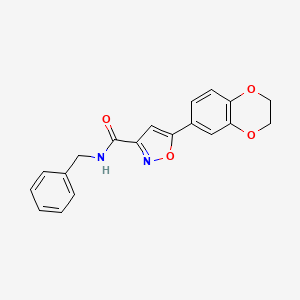
![3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B2748762.png)
![2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2748763.png)
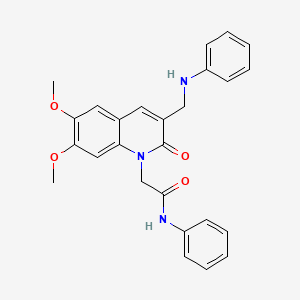
![methyl N-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate](/img/structure/B2748765.png)
